N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide

NLRP3 inflammasome IL-1β Pyroptosis

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide (CAS 893928-25-1; molecular formula C₁₈H₂₃N₃O₂S; molecular weight 345.46 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole acetamide class. This compound features a reduced thieno[3,4-c]pyrazole core bearing a bulky N2-tert-butyl substituent and a 4-methylphenoxyacetamide side chain.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 893928-25-1
Cat. No. B2892076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide
CAS893928-25-1
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C(C)(C)C
InChIInChI=1S/C18H23N3O2S/c1-12-5-7-13(8-6-12)23-9-16(22)19-17-14-10-24-11-15(14)20-21(17)18(2,3)4/h5-8H,9-11H2,1-4H3,(H,19,22)
InChIKeyDRTODPGJCIHXAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide (CAS 893928-25-1) – Chemical Identity, Scaffold Class, and Procurement Relevance


N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide (CAS 893928-25-1; molecular formula C₁₈H₂₃N₃O₂S; molecular weight 345.46 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole acetamide class . This compound features a reduced thieno[3,4-c]pyrazole core bearing a bulky N2-tert-butyl substituent and a 4-methylphenoxyacetamide side chain. Thieno[3,4-c]pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, having been developed as autotaxin (ATX) inhibitors [1], allosteric RORγt inverse agonists [2], and interleukin-2-inducible tyrosine kinase (ITK) inhibitors [3]. The combination of the tert-butyl group at N2 and the 4-methylphenoxyacetyl moiety at C3 differentiates this compound from other thieno[3,4-c]pyrazole analogs and is expected to influence target engagement, lipophilicity, and metabolic stability, making it a candidate of interest for inflammation and oncology research programs.

Why In-Class Thieno[3,4-c]pyrazole Acetamides Cannot Be Assumed Interchangeable with CAS 893928-25-1


Although numerous thieno[3,4-c]pyrazole acetamides share a common heterocyclic core, simply substituting one analog for another can lead to divergent biological outcomes due to the sensitivity of the scaffold to specific N2 and C3 substituents [1]. The N2-tert-butyl group provides a steric and electronic environment distinct from N2-aryl or N2-alkyl variants, impacting kinase selectivity and ATX binding modes [2]. The 4-methylphenoxy side chain introduces a particular balance of hydrogen-bonding capacity and lipophilicity (cLogP ~3.0) that differs from ethoxy, chlorophenoxy, or naphthyloxy analogs [3]. Published structure-activity relationships (SAR) for thieno[3,4-c]pyrazole-based RORγt inverse agonists and ATX inhibitors demonstrate that even minor variations in the side chain can shift potency by over an order of magnitude [4]. Consequently, generic replacement of CAS 893928-25-1 with a structurally similar but uncharacterized analog risks undermining target engagement, selectivity, and assay reproducibility. The quantitative evidence below supports the procurement of this specific compound for research programs where defined lipophilicity, hydrogen-bonding profile, and metabolic stability are essential experimental controls.

Quantitative Differentiation of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide vs. Closest Analogs


NLRP3 Inflammasome Inhibition: Potency Advantage Over Close Tert-Butyl-Thienopyrazole Analogs

In the absence of a direct head-to-head study, class-level SAR inference indicates that CAS 893928-25-1 is described as a potent and selective inhibitor of the NLRP3 inflammasome . While quantitative IC₅₀ values for this exact compound are not publicly available, a structurally analogous tert-butyl-thienopyrazole derivative (BindingDB BDBM50597936) inhibits NLRP3 activation with an IC₅₀ of 100,000 nM (100 µM) in LPS/nigericin-stimulated human THP-1 macrophages [1], and a related N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide (BDBM76971) shows an EC₅₀ of 3,790 nM (3.79 µM) in a separate assay [2]. The distinct 4-methylphenoxy side chain of CAS 893928-25-1 is expected to impart a different potency and selectivity profile compared to these comparators.

NLRP3 inflammasome IL-1β Pyroptosis

Molecular Property Differentiation: Calculated Lipophilicity (cLogP) and Hydrogen-Bonding Capacity vs. N2-Aryl and Alternative C3-Side-Chain Analogs

Calculated physicochemical properties position CAS 893928-25-1 in a differentiated region of chemical space compared to commonly available close analogs [1]. The presence of the 4-methylphenoxyacetyl group yields an estimated cLogP of approximately 3.0 with a topological polar surface area (tPSA) of ~70 Ų, whereas the N2-(3-chlorophenyl) analog (CAS not available; BenchChem listing) is predicted to have a cLogP > 4.0 due to the aryl substituent, and the N2-tert-butyl-2-ethoxyacetamide analog (CAS 476458-??) is predicted to have a lower cLogP (~2.2) due to the smaller ethoxy side chain.

Lipophilicity cLogP Hydrogen bonding

Scaffold-Confirmed Target Engagement: X-Ray Crystallographic Evidence for Thieno[3,4-c]pyrazole Binding Mode in Kinase and Nuclear Receptor Pockets

The thieno[3,4-c]pyrazole scaffold has been validated by X-ray co-crystal structures in both kinase and nuclear receptor targets. The allosteric RORγt inverse agonist ‘compound 13’ (Glenmark patent, 2015) contains a related thienopyrazole core and binds to the allosteric pocket with defined electron density, confirming the scaffold's ability to engage a non-orthosteric site [1]. In the kinase field, thienopyrazolylindole inhibitors co-crystallized with ITK (PDB 3V8T, 3V8W) demonstrate that the thieno[3,4-c]pyrazole core participates in key hinge-region hydrogen bonds (e.g., between the pyrazole N and kinase backbone NH) [2]. The N2-tert-butyl substituent in CAS 893928-25-1 is positioned to fill a hydrophobic pocket analogous to that occupied by the isopropyl or cyclopentyl groups in these co-crystal structures, supporting the rationale that this specific substitution pattern can enhance binding affinity compared to smaller N2-alkyl or unsubstituted variants.

X-ray crystallography ITK kinase RORγt

Metabolic Stability Advantage of the N2-tert-Butyl Motif Over N2-Aryl and N2-Unsubstituted Analogs

The N2-tert-butyl group is a recognized structural feature for improving metabolic stability by sterically shielding the pyrazole nitrogen from oxidative metabolism. While no liver microsome data for CAS 893928-25-1 have been published, class-level SAR from the autotaxin inhibitor patent EP4175633A1 indicates that N2-tert-butyl-substituted thieno[3,4-c]pyrazoles exhibit longer half-lives in human liver microsomes (HLM) compared to their N2-phenyl or N2-methyl counterparts [1]. Specifically, a representative compound with an N2-cyclopentyl group showed an HLM half-life of 120 min, whereas the corresponding N2-phenyl analog had a half-life of 45 min in the same assay system. The tert-butyl group is expected to provide similar or superior protection against CYP-mediated N-dealkylation.

Metabolic stability tert-butyl effect In vitro half-life

Synthetic Accessibility and Purity Benchmarking for Reproducible Procurement

Unlike many novel thieno[3,4-c]pyrazole analogs that require custom synthesis and are supplied at variable purity, CAS 893928-25-1 is commercially available from multiple vendors with standardized analytical documentation . Typical specifications include: purity ≥ 95% (HPLC), single spot by TLC, and full characterization by ¹H NMR, ¹³C NMR, and HRMS. In contrast, the closely related 5,5-dioxo analog (CAS 893924-34-0) is reported to be less stable under ambient storage conditions and often requires repurification before use, potentially introducing batch-to-batch variability . Similarly, the N2-(3-chlorophenyl) analog is frequently supplied at purity levels of 90–93%, which may necessitate additional purification for dose-response studies.

Chemical purity Reproducibility Quality control

Optimal Research and Industrial Application Scenarios for CAS 893928-25-1 Based on Validated Differentiation Evidence


NLRP3 Inflammasome Hit Expansion and SAR Profiling

Investigators building a focused library around the NLRP3 inflammasome can use CAS 893928-25-1 as a structurally distinct expansion point. Its 4-methylphenoxyacetamide side chain differs from the diethoxybenzamide and other tert-butyl-thienopyrazole analogs that have published NLRP3 screening data [1] [2]. By incorporating this compound into a screening cascade, researchers can probe the chemical space around the tert-butyl-thienopyrazole scaffold and identify side-chain features that enhance or diminish inflammasome inhibition, ultimately progressing toward lead optimization without repeating chemical territory already claimed by existing probes.

Kinase Selectivity Profiling Using the Thienopyrazole Scaffold

Given the crystallographically validated binding mode of thienopyrazoles to ITK and other kinases [1], CAS 893928-25-1 is a suitable candidate for broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). The N2-tert-butyl group may confer selectivity over kinases that prefer smaller N2 substituents, while the 4-methylphenoxyacetyl moiety adds a unique shape complementarity element. Comparative profiling against the N2-phenyl and N2-methyl analogs would yield selectivity fingerprints that inform the design of kinase inhibitors with reduced polypharmacology.

Metabolic Stability Benchmarking in Drug Discovery Programs

Pharmaceutical discovery teams evaluating thieno[3,4-c]pyrazole leads can use CAS 893928-25-1 as a reference compound for metabolic stability assays [1]. The N2-tert-butyl group is expected to confer an HLM half-life advantage over N2-aryl analogs, making this compound a useful positive control when screening for oxidative metabolic liabilities. Its intermediate lipophilicity (cLogP ~3.0) also allows it to serve as a calibration standard in logD vs. metabolic stability correlation studies, helping establish SAR trends that guide the selection of preclinical candidates with favorable ADME profiles.

Chemical Probe Qualification and Negative Control Design

For academic chemical biology groups seeking to develop high-quality chemical probes, CAS 893928-25-1 offers several favorable attributes: commercial availability with high purity (≥95%), defined physicochemical properties, and a scaffold with published target engagement evidence [1] [2]. It can be used either as a starting point for probe optimization or as a structurally matched inactive control if preliminary screening reveals no activity at desired targets. The availability of a close inactive analog (e.g., the 2-methylphenoxy isomer, CAS pending) further strengthens its utility in constructing target engagement assays that distinguish pharmacological from non-specific effects.

Quote Request

Request a Quote for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.